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Compound of Interest

Compound Name:
5-chloro-1-methyl-1H-imidazole-4-

sulfonyl chloride

Cat. No.: B182210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various imidazole-sulfonamide analogs based on publicly available research. While specific

data on 5-chloro-1-methyl-1H-imidazole-4-sulfonamide is limited, this document synthesizes

findings from related imidazole and benzimidazole sulfonamides to offer insights into their

potential as therapeutic agents. The focus is on analogs exhibiting antibacterial and anticancer

activities, with supporting experimental data and protocols.

Comparative Biological Activity of Imidazole-
Sulfonamide Analogs
The following tables summarize the in vitro biological activity of selected imidazole and

benzimidazole sulfonamide derivatives. The data is compiled from studies investigating their

efficacy against bacterial strains and cancer cell lines, providing a basis for understanding how

different structural modifications on the imidazole and sulfonamide moieties influence their

biological potency.

Table 1: Antibacterial Activity of Substituted Imidazole and Benzimidazole Sulfonamides
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Compound
ID

Core
Structure

R
(Sulfonamid
e
Substituent
)

Test
Organism

MIC (µg/mL) Reference

3a
Bis-imidazole

sulfonamide

4-

methylbenze

ne

Staphylococc

us aureus
>1000 [1]

Escherichia

coli
>1000 [1]

3b
Bis-imidazole

sulfonamide

4-

methoxybenz

ene

Staphylococc

us aureus
>1000 [1]

Escherichia

coli
>1000 [1]

3c
Bis-imidazole

sulfonamide

4-

nitrobenzene

Staphylococc

us aureus
62.5 [1]

Escherichia

coli
125 [1]

4a

Bis-

benzimidazol

e

sulfonamide

4-

methylbenze

ne

Staphylococc

us aureus
>1000 [1]

Escherichia

coli
>1000 [1]

4b

Bis-

benzimidazol

e

sulfonamide

4-

methoxybenz

ene

Staphylococc

us aureus
>1000 [1]

Escherichia

coli
>1000 [1]
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4c

Bis-

benzimidazol

e

sulfonamide

4-

nitrobenzene

Staphylococc

us aureus
125 [1]

Escherichia

coli
250 [1]

HL1
Imidazole

derivative
-

Staphylococc

us aureus
>5000 [2]

Escherichia

coli
>5000 [2]

HL2
Imidazole

derivative
-

Staphylococc

us aureus
5000 [2]

Escherichia

coli
5000 [2]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Imidazolone-Sulfonamide-Pyrimidine Hybrids against MCF-7

Breast Cancer Cell Line
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Compound ID

R1
(Imidazolone
C2-
substituent)

R2
(Imidazolone
C4-
substituent)

IC50 (µM) Reference

5g Phenyl

4-

Fluorobenzyliden

e

4.38 [3][4]

5h Phenyl

4-

Chlorobenzyliden

e

3.71 [3][4]

5j Phenyl
4-

Nitrobenzylidene
3.14 [3][4]

6b 4-Chlorophenyl
4-(Furan-2-

yl)methylene
1.05 [3][4]

Doxorubicin

(Control)
- - 1.91 [3][4]

IC50: Half-maximal inhibitory concentration

Structure-Activity Relationship (SAR) Insights
From the compiled data, several SAR trends can be inferred for imidazole-sulfonamide

derivatives:

Antibacterial Activity: For the bis-imidazole and bis-benzimidazole sulfonamides, the nature

of the substituent on the benzene sulfonamide moiety plays a critical role. Electron-

withdrawing groups, such as a nitro group (compounds 3c and 4c), appear to be crucial for

antibacterial activity against both Gram-positive and Gram-negative bacteria. In contrast,

electron-donating groups like methyl (3a, 4a) and methoxy (3b, 4b) resulted in a significant

loss of activity.[1] The benzimidazole core generally showed slightly better or comparable

activity to the imidazole core.[1]

Anticancer Activity: In the imidazolone-sulfonamide-pyrimidine hybrid series, the substituents

on the imidazolone ring significantly impact cytotoxic activity against the MCF-7 cell line. The
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presence of a furan-2-ylmethylene group at the C4-position of the imidazolone ring, as seen

in compound 6b, led to the most potent activity, surpassing that of the reference drug

doxorubicin.[3][4] Modifications on the C4-benzylidene group with electron-withdrawing

groups like fluoro, chloro, and nitro (5g, 5h, 5j) also demonstrated notable activity.[3][4]

Experimental Protocols
A. General Synthesis of Bis-imidazole and Bis-benzimidazole Sulfonamides (e.g., 3a-c, 4a-c)

This protocol is adapted from the synthesis described for bis-imidazole and bis-benzimidazole

sulfonamides.[1]

Imidazole or Benzimidazole,
Tris-(4-substituted benzenesulfonate)-diethanolamine,

KOH

Bis-imidazole or
Bis-benzimidazole Sulfonamide

Reaction

Click to download full resolution via product page

Caption: General synthetic scheme for bis-imidazole/benzimidazole sulfonamides.

Procedure:

A mixture of imidazole or benzimidazole and potassium hydroxide is prepared in an

appropriate solvent.

Tris-(4-substituted benzenesulfonate)-diethanolamine is added to the mixture.

The reaction mixture is stirred, typically under reflux, for a specified period.

After completion, the reaction is worked up by pouring it into ice water and filtering the

resulting precipitate.

The crude product is then purified, for example, by recrystallization.[1]

B. In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
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This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the

synthesized compounds.[1]

MIC Determination Workflow

Prepare serial dilutions of compounds Inoculate with bacterial suspension Incubate at 37°C for 24h Observe for turbidity Determine MIC

Click to download full resolution via product page

Caption: Workflow for the microbroth dilution antibacterial assay.

Procedure:

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a

suitable broth medium.

Each well is inoculated with a standardized bacterial suspension.

The plates are incubated at 37°C for 24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.[1]

C. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized compounds against

cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

Cancer cells are seeded into 96-well plates and allowed to attach overnight.
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The cells are then treated with various concentrations of the test compounds and incubated

for 48 hours.

After the incubation period, MTT solution is added to each well, and the plates are incubated

for an additional 4 hours.

The medium is removed, and DMSO is added to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The IC50 value is calculated from the dose-response curve.

Conclusion
The structure-activity relationships of imidazole-sulfonamide analogs indicate that specific

substitutions on both the imidazole (or benzimidazole) core and the sulfonamide moiety are

critical for their biological activities. For antibacterial action, electron-withdrawing groups on the

sulfonamide portion appear to be favorable. In the context of anticancer activity, modifications

at the C4 position of an imidazolone ring with heterocyclic or substituted aryl groups can lead to

potent cytotoxic effects. These insights provide a foundational understanding for the rational

design of novel and more effective imidazole-sulfonamide-based therapeutic agents. Further

studies focusing on the specific 5-chloro-1-methyl-1H-imidazole-4-sulfonamide scaffold are

warranted to elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Relationship of Imidazole-Sulfonamide Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b182210#sar-studies-of-5-chloro-1-
methyl-1h-imidazole-4-sulfonamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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